molecular formula C9H14N2O2 B12330855 1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]-

1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]-

Cat. No.: B12330855
M. Wt: 182.22 g/mol
InChI Key: GGWZKFMMKTWUMM-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique substitution pattern, which includes a carboxylic acid group and a dimethylaminoethyl group.

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]- can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]- involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the dimethylaminoethyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-[1-(dimethylamino)ethyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-6(11(2)3)7-4-5-8(10-7)9(12)13/h4-6,10H,1-3H3,(H,12,13)

InChI Key

GGWZKFMMKTWUMM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(N1)C(=O)O)N(C)C

Origin of Product

United States

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